1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, combines the structural features of both benzylamino and chromene moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Knoevenagel condensation reaction, where diethyl malonate reacts with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions often include refluxing in ethanol to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene alcohols .
Scientific Research Applications
1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and antioxidant.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can scavenge free radicals, providing antioxidant effects. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Benzylamino derivatives: Compounds with benzylamino groups also show comparable enzyme inhibitory and antioxidant properties.
Uniqueness
1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its combined structural features, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in synthetic chemistry .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
[1-(benzylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14(19(22)21-12-15-7-3-2-4-8-15)25-20(23)17-11-16-9-5-6-10-18(16)24-13-17/h2-11,14H,12-13H2,1H3,(H,21,22) |
InChI Key |
GJMJJKZFHYDIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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